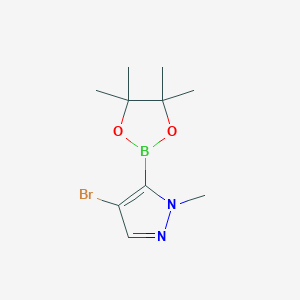
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole derivatives. These compounds have been extensively studied for their potential use in various biomedical applications, including their role as anti-neoplastic agents and their analgesic properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions and can be characterized by techniques such as NMR and IR spectroscopy. For instance, the synthesis of related compounds has been described using DMSO, iodine, and subsequent crystallization from ethanol acetic acid mixtures . The characterization of these compounds is typically confirmed by elemental analysis, 1H NMR, and IR Spectroscopy .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is commonly investigated using computational methods such as Density Functional Theory (DFT). These studies provide insights into the equilibrium geometry, bonding features, and vibrational frequencies of the molecules . The geometrical parameters obtained from these calculations are often in agreement with experimental data from X-ray diffraction studies .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including interactions with amines to form N-substituted pyrazoles . The reactivity of these compounds can be influenced by the presence of substituents such as bromine, which can affect the electron density and charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their vibrational spectra, can be studied using FT-IR and FT-Raman spectroscopy . The electronic properties, including HOMO and LUMO energies, can be assessed through UV-vis spectroscopy and TDDFT calculations . Additionally, the first hyperpolarizability of these compounds indicates their potential role in nonlinear optics . Molecular docking studies have also suggested that certain pyrazole derivatives might exhibit inhibitory activity against specific targets, indicating their potential as therapeutic agents .
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazoles serve as a fundamental scaffold in the synthesis of diverse heterocyclic compounds. The unique reactivity of pyrazole derivatives enables the generation of a wide array of heterocyclic structures under mild reaction conditions. These compounds find applications in developing new materials, ligands, and molecular probes for various scientific studies. The synthesis of pyrazole derivatives, including those substituted with boronic acid groups similar to the compound of interest, highlights the versatility of pyrazoles in heterocyclic chemistry, offering pathways to novel compounds with potential biological and industrial applications (Gomaa & Ali, 2020).
Biologically Active Molecules
Pyrazole derivatives are extensively explored for their pharmacological properties. These compounds have been synthesized and evaluated for a myriad of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant effects. The structural diversity achievable by modifying the pyrazole core allows for the design of molecules with tailored biological activities, contributing significantly to drug discovery and development processes. Studies have highlighted the potential of pyrazole derivatives in agrochemical and pharmaceutical applications, underlining their importance in developing new therapeutic agents (Sheetal et al., 2018).
Medicinal Chemistry
The research on methyl-substituted pyrazoles emphasizes their significance as medicinal scaffolds, exhibiting a broad spectrum of biological activities. The exploration of methyl-linked pyrazoles underscores the continuous effort in medicinal chemistry to discover and develop new drugs with improved efficacy and specificity. The adaptability of pyrazole derivatives in synthesizing compounds with potent biological activities demonstrates their central role in advancing medicinal chemistry (Sharma et al., 2021).
properties
IUPAC Name |
4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPLIAWLPGTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648395 |
Source


|
| Record name | 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | |
CAS RN |
942070-88-4 |
Source


|
| Record name | 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

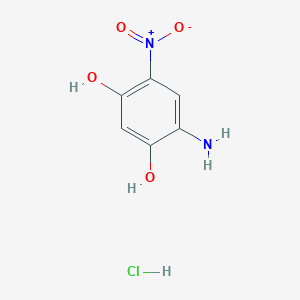

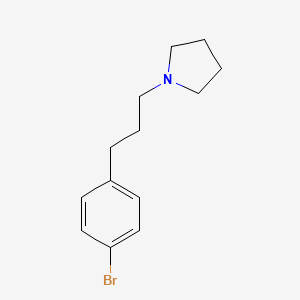

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

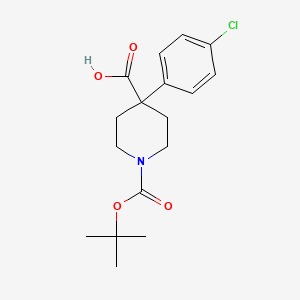
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)

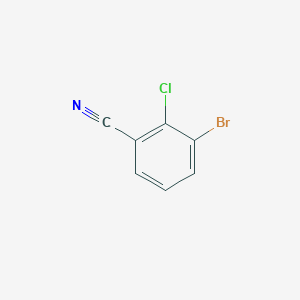
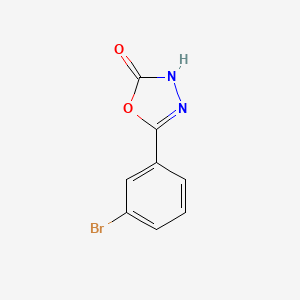
![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
